Replace hazardous solvent-based Benzocaine with the water-soluble HCl salt. Eliminates co-solvent costs and irritation risks in aqueous formulations.
Consistent API quality for scalable manufacturing.
Benzocaine Hydrochloride (CAS 23239-88-5) is the pre-protonated, highly water-soluble salt form of the well-established local anesthetic ethyl 4-aminobenzoate. Unlike its highly lipophilic free-base counterpart, this hydrochloride salt is specifically engineered for aqueous processability and thermal stability, presenting as a stable white crystalline powder with a melting point of approximately 208 °C [1]. In industrial and pharmaceutical procurement, it is prioritized for liquid formulations, oral gels, and aquaculture transport solutions where rapid, solvent-free dissolution is critical . By providing a readily ionizable active pharmaceutical ingredient (API), Benzocaine Hydrochloride streamlines manufacturing workflows, eliminates the need for hazardous organic co-solvents, and ensures consistent dosing reproducibility across large-scale compounding operations.
Attempting to substitute Benzocaine Hydrochloride with the generic Benzocaine free base introduces severe process bottlenecks in aqueous formulations. The free base is notoriously hydrophobic, with a maximum aqueous solubility of merely ~0.4 g/L, necessitating pre-dissolution in organic solvents like ethanol or acetone before it can be introduced into water. This mandatory co-solvent step not only increases raw material and hazardous waste disposal costs but also introduces potential toxicity and irritation in sensitive downstream applications, such as live fish transport or mucosal therapeutics . Furthermore, the free base's low melting point (~88–92 °C) makes it highly susceptible to phase changes during high-shear mixing or thermal sterilization, whereas the hydrochloride salt remains structurally intact up to 208 °C [1].
Benzocaine Hydrochloride fundamentally changes the formulation workflow by allowing direct dissolution in water. While the free base form is severely limited to an aqueous solubility of approximately 0.4 g/L, the hydrochloride salt can be readily formulated into high-concentration aqueous stock solutions up to 100 g/L . This represents a 250-fold increase in functional aqueous concentration, completely bypassing the need to pre-dissolve the API in ethanol (typically required at 0.2 g/mL for the free base) .
| Evidence Dimension | Maximum Aqueous Stock Concentration |
| Target Compound Data | 100 g/L (Benzocaine Hydrochloride) |
| Comparator Or Baseline | ~0.4 g/L (Benzocaine Free Base) |
| Quantified Difference | ~250-fold increase in aqueous solubility |
| Conditions | Aqueous solution preparation at room temperature |
Eliminates the procurement and handling of hazardous organic co-solvents, directly lowering formulation costs and safety risks in liquid manufacturing.
The salt formation of Benzocaine dramatically enhances its thermal stability, which is critical for aggressive manufacturing environments. Benzocaine Hydrochloride exhibits a melting point of 208 °C, whereas the free base melts at a much lower threshold of 88–92 °C [1]. This >110 °C increase in thermal tolerance ensures that the API does not undergo premature melting, degradation, or polymorphic shifts during high-temperature compounding, hot-melt extrusion, or thermal sterilization protocols [1].
| Evidence Dimension | Melting Point / Thermal Tolerance |
| Target Compound Data | 208 °C |
| Comparator Or Baseline | 88–92 °C (Benzocaine Free Base) |
| Quantified Difference | >110 °C higher melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
Allows the material to survive high-shear and high-temperature manufacturing processes that would otherwise degrade or melt the free base.
In specialized applications such as live fish transport, the ionization state of the anesthetic dictates its efficacy and safety. Benzocaine Hydrochloride provides a fully protonated, readily soluble form that, when buffered with sodium bicarbonate to a pH of 7.0–7.5, yields a stable and highly controlled anesthetic environment . Using the free base requires complex, multi-step solvent integration that can cause localized precipitation if the solvent-to-water ratio fluctuates, whereas the HCl salt guarantees uniform distribution and predictable pharmacokinetics.
| Evidence Dimension | Aqueous Dispersion Reliability |
| Target Compound Data | Directly forms stable, buffer-compatible aqueous solutions |
| Comparator Or Baseline | Prone to precipitation without strict ethanol co-solvent maintenance (Free Base) |
| Quantified Difference | Single-step buffering vs. multi-step solvent integration |
| Conditions | Aqueous immersion solutions buffered to pH 7.0–7.5 |
Ensures batch-to-batch reproducibility and prevents catastrophic API precipitation in large-volume aqueous applications.
Because Benzocaine Hydrochloride supports aqueous solubility up to 100 g/L without organic solvents, it is the mandatory choice for formulating liquid oral anesthetics, throat sprays, and mucosal gels where ethanol content must be minimized to prevent tissue irritation.
The compound is prioritized in industrial aquaculture for immersion anesthesia. Its ability to dissolve directly into transport water—followed by simple sodium bicarbonate buffering to pH 7.0–7.5—eliminates the logistical and toxicological nightmare of transporting and mixing large volumes of ethanol at the fishery .
Leveraging its robust 208 °C melting point, Benzocaine Hydrochloride is selected over the free base for solid-state formulations, lozenges, and extruded products that require high-temperature processing, ensuring the API remains stable and crystalline throughout manufacturing [1].
Irritant